Plasma Half-Life: bicyclo-PGE2 Exhibits Superior Stability Over PGE2 and its Primary Metabolite
The plasma half-life of bicyclo-PGE2 is significantly longer than that of its metabolic precursors, PGE2 and 13,14-dihydro-15-keto PGE2, enabling reliable ex vivo quantification as a surrogate marker for PGE2 biosynthesis .
| Evidence Dimension | Plasma half-life (t1/2) |
|---|---|
| Target Compound Data | Stable (quantified as a reliable biomarker in clinical studies) [1] |
| Comparator Or Baseline | PGE2: ~2 minutes; 13,14-dihydro-15-keto PGE2: ~9 minutes |
| Quantified Difference | bicyclo-PGE2 stability is orders of magnitude greater; parent compounds have half-lives measured in minutes, while bicyclo-PGE2 is a stable end-product suitable for storage and analysis. |
| Conditions | Human plasma, physiological conditions (pH 7.4, 37°C) as referenced in product literature. |
Why This Matters
This stability differential is the primary reason for selecting bicyclo-PGE2 over PGE2 or 13,14-dihydro-15-keto PGE2 for bioanalytical applications; the latter are unsuitable for accurate quantification due to rapid degradation and interconversion.
- [1] Perkins, D.J., et al. Suppressed circulating bicyclo-PGE2 levels and leukocyte COX-2 transcripts in children co-infected with P. falciparum malaria and HIV-1 or bacteremia. Biochem Biophys Res Commun. 2013, 436, 585–590. View Source
